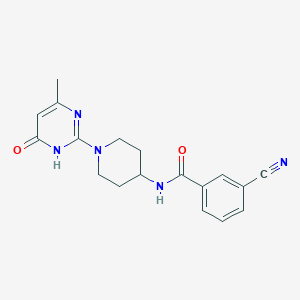

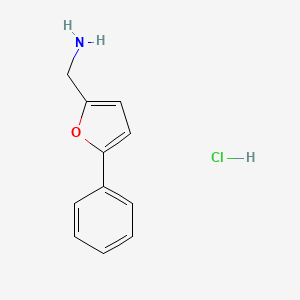

![molecular formula C12H14BrClN2O B2724031 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707602-26-3](/img/structure/B2724031.png)

7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride” is a complex organic molecule. It likely contains a spiro[indole-3,4’-piperidine] core, which is a common structure in many biologically active compounds . The bromine atom at the 7th position could potentially make this compound useful in various chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves cross-coupling reactions, such as the Buchwald–Hartwig reaction . This reaction is a palladium-catalyzed cross-coupling reaction and has been found to be of paramount importance in the art of organic synthesis .

Aplicaciones Científicas De Investigación

Synthetic Methodologies

A study describes a convenient synthetic route to the spiro[indole-3,4′-piperidin]-2-one system, which is closely related to the compound . The synthesis involves high-yielding steps including anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. This method provides a base for the synthesis of various spiro compounds, including those with bromo substitutions, indicating its importance in the development of new pharmaceuticals and materials (Freund & Mederski, 2000).

Antitumor Activity

Research into antitumor active dispiro alkaloids against hepatoma and cervical carcinoma highlights the significance of spiro compounds in oncological research. Compounds synthesized via azomethine ylide cycloaddition reactions showed higher potency against HeLa and HepG2 tumor cell lines compared to standard references, underscoring the therapeutic potential of spiro[indole-piperidine] derivatives in cancer treatment (Girgis et al., 2015).

Antimicrobial and Antitubercular Properties

Another study on the synthesis and biological evaluation of dispiro heterocycles revealed that certain dispiro[3H-indole-pyrrolidine-piperidine]-dione derivatives exhibit significant antimicrobial and antitubercular activities. These findings suggest that spiro compounds could play a vital role in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Dandia et al., 2013).

c-Met/ALK Inhibition for Cancer Therapy

Spiro[indoline-piperidine]-2-ones have also been identified as potent and selective c-Met/ALK inhibitors , with significant implications for cancer therapy. The synthesis and pharmacological evaluation of these compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology (Li et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis methods. Given the wide range of activities exhibited by compounds with a piperidine nucleus , “7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride” could potentially be a valuable compound in drug discovery and development.

Propiedades

IUPAC Name |

7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMGEKDWHGVQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)